N,9-O-Diacetylneuraminic acid ammonium
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Overview
Description
N,9-O-Diacetylneuraminic acid ammonium is a derivative of neuraminic acid, a nine-carbon sugar acid. This compound is part of the sialic acid family, which plays a crucial role in various biological processes, including cell recognition and signaling. Sialic acids are commonly found on the surface of cells and are involved in interactions with other cells and pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-O-Diacetylneuraminic acid ammonium typically involves the acetylation of neuraminic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,9-O-Diacetylneuraminic acid ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,9-O-Diacetylneuraminic acid ammonium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sialic acid derivatives.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of glycoproteins and glycolipids for various applications.
Mechanism of Action
The mechanism of action of N,9-O-Diacetylneuraminic acid ammonium involves its interaction with specific molecular targets on cell surfaces. The compound binds to receptors and other molecules, influencing cellular processes such as adhesion, signaling, and immune response. The pathways involved include the modulation of glycoprotein and glycolipid functions, which are critical for cell-cell communication and pathogen recognition.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: A well-known sialic acid with similar biological functions.
N-Glycolylneuraminic acid: Another sialic acid derivative with distinct properties.
Uniqueness
N,9-O-Diacetylneuraminic acid ammonium is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological interactions. This compound’s distinct structure allows for specialized applications in research and industry, setting it apart from other sialic acid derivatives.
Properties
Molecular Formula |
C13H24N2O10 |
---|---|
Molecular Weight |
368.34 g/mol |
IUPAC Name |
azanium;(2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H21NO10.H3N/c1-5(15)14-9-7(17)3-13(22,12(20)21)24-11(9)10(19)8(18)4-23-6(2)16;/h7-11,17-19,22H,3-4H2,1-2H3,(H,14,15)(H,20,21);1H3/t7-,8+,9+,10+,11+,13+;/m0./s1 |
InChI Key |
LCRJGNCGAXQAIP-MPMHRTLNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)[O-])O)O.[NH4+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)[O-])O)O.[NH4+] |
Origin of Product |
United States |
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